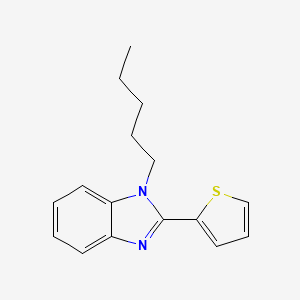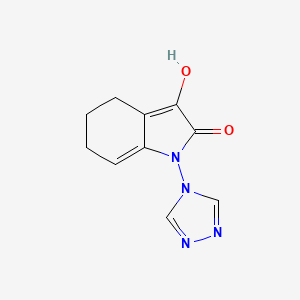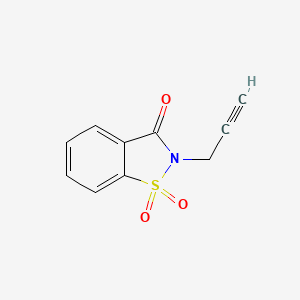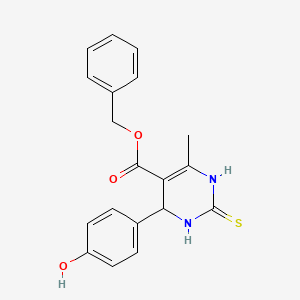![molecular formula C21H18ClNO6 B6423446 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate CAS No. 313471-15-7](/img/structure/B6423446.png)
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate is an organic compound with a molecular formula of C21H20ClNO5. It is a benzyloxycarbonylamino propanoic acid derivative belonging to the chromen-7-yl family of compounds. It is a white, crystalline solid with a melting point of 175-177°C. This compound has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions are discussed in
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the biosynthesis of eicosanoids. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes leads to a decrease in the production of prostaglandins and leukotrienes, respectively, which are involved in inflammatory processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of eicosanoids, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes leads to a decrease in the production of prostaglandins and leukotrienes, respectively, which are involved in inflammatory processes. Additionally, this compound has been shown to inhibit the activity of chorismate mutase, which is involved in the biosynthesis of aromatic amino acids.
Advantages and Limitations for Lab Experiments
The use of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate in laboratory experiments has several advantages and limitations. The main advantage of using this compound is that it is relatively easy to synthesize, and it can be used to study the biochemical and physiological effects of various enzymes involved in the biosynthesis of eicosanoids. Additionally, this compound has been shown to inhibit the activity of chorismate mutase, which is involved in the biosynthesis of aromatic amino acids. However, there are some limitations to using this compound in laboratory experiments. For example, it is not water soluble, and it is not stable in solution. Additionally, this compound is not approved for use in humans, so it cannot be used in clinical trials.
Future Directions
There are a number of potential future directions for 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate research. One potential direction is to explore the use of this compound in combination with other drugs or compounds in order to enhance its effects. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound. Furthermore, research could be conducted to develop improved synthesis methods for this compound. Finally, further research could be conducted to develop new applications for this compound, such as developing new treatments for inflammatory diseases.
Synthesis Methods
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate can be synthesized by a two-step process. The first step involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate with thionyl chloride in the presence of a catalytic amount of pyridine. This reaction yields this compound. The second step involves the reaction of this compound with anhydrous sodium acetate in the presence of a catalytic amount of acetic anhydride. This reaction yields the desired product.
Scientific Research Applications
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme chorismate mutase, which is involved in the biosynthesis of aromatic amino acids. It has also been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins and other eicosanoids. Additionally, this compound has been used as an inhibitor of the enzyme lipoxygenase, which is involved in the biosynthesis of leukotrienes and other eicosanoids.
properties
IUPAC Name |
(6-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO6/c1-13-9-20(25)28-17-11-18(16(22)10-15(13)17)29-19(24)7-8-23-21(26)27-12-14-5-3-2-4-6-14/h2-6,9-11H,7-8,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJVOKXEHGVKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-(furan-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6423364.png)
![12-(2-methylbutan-2-yl)-3-(morpholin-4-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B6423371.png)
![2-({6-amino-2-[(2-hydroxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B6423374.png)
![ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B6423397.png)

![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6423408.png)
![13-[(2-methoxyethyl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423422.png)
![2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6423425.png)
![2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B6423437.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6423439.png)



![N-(1,1-dioxo-1??-thiolan-3-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6423468.png)